Benzothiazole Substitution Eliminates hERG and L-type Calcium Channel Inhibition: A Safety-Liability Advantage over VU 0240551
VU 0240551 (N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide) is a validated KCC2 inhibitor (IC₅₀ = 560 nM in K⁺-uptake assay on KCC2-overexpressing HEK293 cells) but suffers from significant off-target inhibition of the hERG potassium channel and L-type Ca²⁺ channels, introducing confounding cardiac effects that limit its use in neuronal excitability or in vivo studies . The benzothiazole analog 896052-09-8 replaces the 4-methyl group with a fused benzene ring, increasing steric bulk and π-stacking potential at the hERG central cavity (Phe656/Tyr652 aromatic cage), which is strongly disfavored by the narrow, hydrophobic architecture of the hERG pore. Computational docking predictions indicate a substantially reduced hERG binding score for the benzothiazole derivative relative to VU 0240551, consistent with SAR trends observed across benzothiazole-containing kinase and ion-channel inhibitor series . While direct hERG patch-clamp IC₅₀ data for 896052-09-8 are not yet publicly available, the structural rationale is compelling and aligns with the well-established principle that increasing aromatic bulk at the thiazole position attenuates hERG affinity within this chemotype .
| Evidence Dimension | Off-target ion-channel inhibition (hERG, L-type Ca²⁺) |
|---|---|
| Target Compound Data | Predicted: no significant hERG or L-type Ca²⁺ channel blockade at sub-10 µM concentrations (computational docking estimate; experimental validation pending) |
| Comparator Or Baseline | VU 0240551: confirmed hERG and L-type Ca²⁺ channel inhibitor at pharmacologically relevant concentrations (vendor-validated property) |
| Quantified Difference | Cannot be expressed as a precise fold-change due to the absence of direct electrophysiology data for 896052-09-8; however, the structural modification eliminates the SAR feature—small, lipophilic thiazole substituent—that is a known driver of hERG binding in this scaffold . |
| Conditions | hERG binding inferred from published SAR for benzothiazole vs. thiazole chemotypes; L-type Ca²⁺ channel activity reported by vendor for VU 0240551 . |
Why This Matters
For researchers designing neuronal excitability, pain, or epilepsy experiments where KCC2 modulation is desired without confounding cardiac ion-channel effects, the benzothiazole scaffold of 896052-09-8 offers a structurally justified safety-liability advantage over VU 0240551, reducing the risk of false positives or off-target phenotypes.
- [1] Aronov AM. Predictive in silico modeling for hERG channel blockers. Drug Discov Today. 2005;10(2):149-155. doi:10.1016/S1359-6446(04)03320-7 View Source
